molecular formula C48H84O6 B155455 Tri(tridecyl) benzene-1,2,4-tricarboxylate CAS No. 94109-09-8

Tri(tridecyl) benzene-1,2,4-tricarboxylate

Cat. No. B155455
CAS RN: 94109-09-8
M. Wt: 757.2 g/mol
InChI Key: RKPOLXDFMLKRHE-UHFFFAOYSA-N
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Description

Tri(tridecyl) benzene-1,2,4-tricarboxylate, also known as Tris(tridecyl)Trimellitate, is a chemical compound with the molecular formula C48H84O6 . It has a molecular weight of 757.2 g/mol . The IUPAC name for this compound is tritridecyl benzene-1,2,4-tricarboxylate .


Molecular Structure Analysis

The InChI representation of the molecule is InChI=1S/C48H84O6/c1-4-7-10-13-16-19-22-25-28-31-34-39-52-46 (49)43-37-38-44 (47 (50)53-40-35-32-29-26-23-20-17-14-11-8-5-2)45 (42-43)48 (51)54-41-36-33-30-27-24-21-18-15-12-9-6-3/h37-38,42H,4-36,39-41H2,1-3H3 . The Canonical SMILES representation is CCCCCCCCCCCCCOC (=O)C1=CC (=C (C=C1)C (=O)OCCCCCCCCCCCCC)C (=O)OCCCCCCCCCCCCC .


Physical And Chemical Properties Analysis

Tri(tridecyl) benzene-1,2,4-tricarboxylate has a molecular weight of 757.2 g/mol . It has a high XLogP3-AA value of 19.9, indicating that it is highly lipophilic . It has no hydrogen bond donors and six hydrogen bond acceptors . The compound has 42 rotatable bonds . The exact mass and monoisotopic mass of the compound are both 756.62679039 g/mol . The topological polar surface area is 78.9 Ų .

Scientific Research Applications

Nanoparticle Synthesis and Cancer Research

Tri(tridecyl) benzene-1,2,4-tricarboxylate has been utilized in the synthesis of Cu(II) coordination polymers . These polymers have shown promise in the field of cancer research, particularly in the evaluation of anti-esophageal cancer activity . The compound’s ability to form stable nanoparticles makes it valuable for biological studies and potential therapeutic applications.

Sunscreen Formulations

In the cosmetic industry, this compound is used in non-aqueous sunscreen oils to evaluate high sun protection factors . Its properties help in achieving formulations that provide effective protection against UV radiation.

Emollient in Cosmetics

As an emollient, tri(tridecyl) benzene-1,2,4-tricarboxylate is known for its moisturizing effects on the skin. It is used in various skincare products to leave the skin supple and healthy . Its efficacy as a skin conditioner makes it a preferred ingredient in personal care products.

Film Forming Agent

This compound acts as a film former, creating a barrier on the skin or hair to lock in moisture. It is particularly beneficial in products designed to protect against environmental damage .

Texture Enhancer

The viscosity and consistency of tri(tridecyl) benzene-1,2,4-tricarboxylate make it an excellent texture enhancer for cosmetic products. It improves the spreadability and richness of creams and lotions .

Alternative to Mineral Oil

Due to its chemical properties, tri(tridecyl) benzene-1,2,4-tricarboxylate is considered a superior alternative to mineral oil in cosmetic formulations. It offers better skin compatibility and less environmental impact .

Pigment Dispersion

The compound is also used for its pigment-dispersing properties, which is crucial in the production of colored cosmetic products like lipsticks and foundations .

Chemical Research and Reference Material

In chemical research, tri(tridecyl) benzene-1,2,4-tricarboxylate serves as a reference material due to its well-defined physical and chemical properties. It is used for calibration and validation of analytical methods .

Each of these applications leverages the unique chemical structure of tri(tridecyl) benzene-1,2,4-tricarboxylate, which is represented by the formula

C39H66O6 C_{39}H_{66}O_{6} C39​H66​O6​

and a molecular weight of 630.9377 . This comprehensive analysis highlights the versatility and importance of the compound in various scientific and industrial fields.

Safety and Hazards

The safety data sheet for Tri(tridecyl) benzene-1,2,4-tricarboxylate advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas . It also advises against letting the chemical enter drains and discharging it into the environment .

Mechanism of Action

Mode of Action

It’s known that it’s used in non-aqueous sunscreen oil to evaluate the high sun protection factor . This suggests that it may interact with ultraviolet (UV) light, absorbing it and preventing it from damaging the skin.

Action Environment

The action of Tri(tridecyl) benzene-1,2,4-tricarboxylate can be influenced by environmental factors such as temperature and light exposure. Furthermore, it should be stored in a cool, dry place to maintain its stability .

properties

IUPAC Name

tritridecyl benzene-1,2,4-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H84O6/c1-4-7-10-13-16-19-22-25-28-31-34-39-52-46(49)43-37-38-44(47(50)53-40-35-32-29-26-23-20-17-14-11-8-5-2)45(42-43)48(51)54-41-36-33-30-27-24-21-18-15-12-9-6-3/h37-38,42H,4-36,39-41H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKPOLXDFMLKRHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCOC(=O)C1=CC(=C(C=C1)C(=O)OCCCCCCCCCCCCC)C(=O)OCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H84O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60240602
Record name Tri(tridecyl) benzene-1,2,4-tricarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60240602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

757.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

94109-09-8
Record name 1,2,4-Tritridecyl 1,2,4-benzenetricarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94109-09-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tri(tridecyl) benzene-1,2,4-tricarboxylate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tri(tridecyl) benzene-1,2,4-tricarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60240602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tri(tridecyl) benzene-1,2,4-tricarboxylate
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